5-(Acetamidomethyl)furan-2-carboxylic acid chemical structure and properties
5-(Acetamidomethyl)furan-2-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 5-(Acetamidomethyl)furan-2-carboxylic Acid
Introduction: Unveiling a Versatile Furan-Based Building Block
In the landscape of modern medicinal chemistry and materials science, the furan ring stands out as a privileged scaffold. This five-membered aromatic heterocycle is a cornerstone in numerous natural products and synthetic compounds, bestowing a diverse range of biological activities.[1][2] Derivatives of furan are widely explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] This guide focuses on a specific, functionalized derivative: 5-(Acetamidomethyl)furan-2-carboxylic acid .
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure, physicochemical properties, a reasoned synthetic approach, and its potential applications as a versatile building block in the design of novel therapeutic agents and advanced materials. We will delve into the causality behind its structural features and explore the scientific rationale for its use in research and development.
Core Molecular Profile: Structure and Physicochemical Properties
5-(Acetamidomethyl)furan-2-carboxylic acid is a bifunctional organic compound, integrating a furan core with both a carboxylic acid and an acetamidomethyl substituent. This unique combination of functional groups dictates its chemical behavior, solubility, and potential for intermolecular interactions, making it an intriguing candidate for further chemical modification.
The structure is defined by a central furan ring, with a carboxylic acid group at the C2 position and an acetamidomethyl group at the C5 position. The carboxylic acid moiety provides an acidic handle for salt formation or derivatization into esters and amides, while the acetamido group offers a site for hydrogen bonding and potential metabolic stability.
// Define the molecule structure using nodes and edges C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O_furan [label="O", fontcolor="#EA4335"]; C_carboxyl [label="C"]; O_carboxyl1 [label="O", fontcolor="#EA4335"]; O_carboxyl2 [label="OH", fontcolor="#EA4335"]; C_methyl [label="CH₂"]; N_amide [label="N", fontcolor="#4285F4"]; H_amide [label="H", fontcolor="#4285F4"]; C_acetyl [label="C"]; O_acetyl [label="O", fontcolor="#EA4335"]; C_acetyl_methyl [label="CH₃"];
// Furan ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O_furan; O_furan -- C1;
// Carboxylic acid group at C1 C1 -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2;
// Acetamidomethyl group at C4 C4 -- C_methyl; C_methyl -- N_amide; N_amide -- H_amide; N_amide -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_acetyl_methyl;
// Positioning nodes with 'pos' attribute C1 [pos="0,0!"]; C2 [pos="-1,-0.5!"]; C3 [pos="-0.7,-1.5!"]; C4 [pos="0.3,-1.5!"]; O_furan [pos="0.5,-0.5!"]; C_carboxyl [pos="0.5,1!"]; O_carboxyl1 [pos="0,1.8!"]; O_carboxyl2 [pos="1.5,1!"]; C_methyl [pos="0.8,-2.5!"]; N_amide [pos="1.8,-2.5!"]; H_amide [pos="2.3,-1.8!"]; C_acetyl [pos="2.3,-3.5!"]; O_acetyl [pos="1.8,-4.3!"]; C_acetyl_methyl [pos="3.5,-3.5!"];
// Add labels for functional groups label_furan [label="Furan Ring", pos="-1.5,-0.5!"]; label_acid [label="Carboxylic Acid", pos="1.5,2!"]; label_amide [label="Acetamidomethyl Group", pos="3,-1!"]; } Caption: Chemical structure of 5-(Acetamidomethyl)furan-2-carboxylic acid.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [5] |
| Molecular Weight | 183.16 g/mol | [5] |
| CAS Number | 1216078-86-2 | [6] |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | [5] |
| InChI Key | OECRLHRWMUECDA-UHFFFAOYSA-N | |
| SMILES String | CC(=O)NCc1ccc(o1)C(O)=O |
Synthetic Strategy and Workflow
The proposed workflow is a multi-step process designed for efficiency and high yield, leveraging common and reliable laboratory reactions.
Proposed Synthetic Workflow
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Halogenation of the Starting Material : The synthesis begins with the conversion of the primary alcohol in 5-(hydroxymethyl)furan-2-carboxylic acid (or its ester-protected form) to a more reactive leaving group, typically a halide. This is a crucial activation step, making the benzylic-like carbon susceptible to nucleophilic attack. Using thionyl chloride (SOCl₂) or a similar halogenating agent provides a straightforward method to produce the 5-(chloromethyl)furan-2-carboxylic acid intermediate.
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Nucleophilic Substitution : The activated intermediate is then subjected to nucleophilic substitution with an amine source. To avoid side reactions and control stoichiometry, a protected amine like sodium azide can be used, followed by reduction to the primary amine. A more direct route involves using aqueous ammonia; however, this requires careful control of conditions to prevent over-alkylation.
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Acetylation : The final step is the acylation of the newly formed 5-(aminomethyl)furan-2-carboxylic acid. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a mild base to neutralize the acid byproduct, yielding the target compound.
Structural Characterization and Validation
As with any synthetic protocol, rigorous analytical validation is paramount to confirm the identity and purity of the final product. The following techniques are essential for a self-validating system of characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Would confirm the presence of all proton environments: a singlet for the acetyl methyl group (~2.0 ppm), a doublet for the methylene bridge (~4.4 ppm, coupled to the amide N-H), distinct signals for the two furan ring protons, a broad singlet for the amide N-H, and a highly deshielded singlet for the carboxylic acid proton.
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¹³C NMR : Would verify the number of unique carbon atoms, including signals for the carbonyls of both the amide and carboxylic acid, the furan ring carbons, the methylene carbon, and the acetyl methyl carbon.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (183.16 g/mol ) by identifying the [M-H]⁻ or [M+H]⁺ ion.
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Infrared (IR) Spectroscopy : Would show characteristic absorption bands, including a broad O-H stretch for the carboxylic acid, N-H stretching for the amide, and strong C=O stretching for both the acid and amide functional groups.
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High-Performance Liquid Chromatography (HPLC) : Essential for determining the purity of the final compound, typically aiming for >95% for use in biological assays.
Potential Applications and Research Significance
While specific applications for 5-(acetamidomethyl)furan-2-carboxylic acid are not extensively documented, its structure is emblematic of a scaffold with significant potential in drug discovery. The broader class of furan-2-carboxylic acid derivatives has demonstrated a wide array of biological activities.
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Scaffold for Medicinal Chemistry : This compound is an ideal starting point for library synthesis. The carboxylic acid can be converted to a variety of esters or amides, while the secondary amide offers a stable linker that can be further modified if necessary. This allows for systematic structure-activity relationship (SAR) studies.
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Potential Anti-inflammatory Agent : Furan derivatives, including esters of the related 5-(hydroxymethyl)-2-furoate, have shown anti-inflammatory properties.[1][3] The structural motifs within 5-(acetamidomethyl)furan-2-carboxylic acid are consistent with those found in other anti-inflammatory compounds.
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Antimicrobial and Anticancer Research : The furan nucleus is a known pharmacophore in antimicrobial and anticancer drug design.[2][4] Carboxamide derivatives of furan have shown notable activity against various cancer cell lines and pathogenic microbes, suggesting this compound could serve as a precursor to more potent agents.[4]
Safety and Handling
Proper handling of this chemical is essential in a laboratory setting. Based on available data, 5-(acetamidomethyl)furan-2-carboxylic acid is classified with the following hazards:
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GHS Pictogram : GHS07 (Exclamation Mark)
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Signal Word : Warning
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Hazard Statements :
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.
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Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage : The compound is classified as a combustible solid (Storage Class 11) and should be stored in a cool, dry place away from incompatible materials.
Conclusion
5-(Acetamidomethyl)furan-2-carboxylic acid represents a valuable and versatile chemical entity for the research and development community. Its bifunctional nature, combining a reactive carboxylic acid with a stable acetamidomethyl group on a biologically relevant furan scaffold, makes it a prime candidate for the synthesis of novel compounds. While its own biological profile is yet to be fully explored, the well-documented activities of related furan derivatives strongly suggest its potential as a precursor for new therapeutics in oncology, infectious diseases, and inflammatory disorders. This guide provides the foundational knowledge for scientists to confidently incorporate this promising building block into their discovery programs.
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2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]
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